

Measuring Serine Protease Activity Using the Chromogenic Substrate S-2238

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Compound of Interest

Compound Name: S-22153
Cat. No.: B1680385

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Application Note

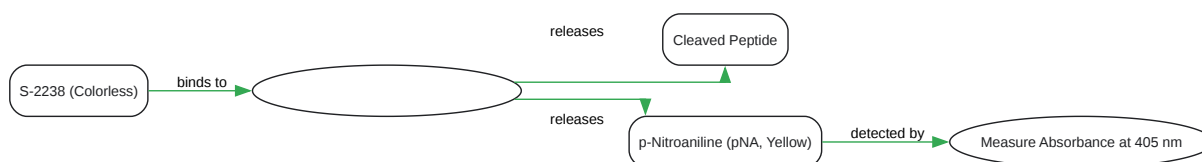
Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important targets for drug development. The measurement of serine protease activity is fundamental to both basic research and clinical diagnostics. A common and effective method for this is the use of chromogenic substrates. This document provides detailed protocols and application notes for measuring serine protease activity, specifically focusing on the use of the chromogenic substrate S-2238 for the quantification of thrombin activity.

S-2238 (H-D-Phe-Pip-Arg-pNA) is a synthetic chromogenic substrate highly specific for thrombin. The substrate consists of a short peptide sequence that mimics the natural cleavage site of thrombin in fibrinogen, linked to a p-nitroaniline (pNA) molecule. When cleaved by thrombin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline moiety by the serine protease. This releases the chromophore pNA, which results in an increase in absorbance at 405 nm.



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Fig. 1: Principle of the chromogenic serine protease assay.

Data Presentation

The following table summarizes the key kinetic parameters for the hydrolysis of S-2238 by human α -thrombin. These values are essential for designing and interpreting experiments.

Parameter	Value	Enzyme	Conditions
Michaelis-Menten Constant (Km)	~9 μ M	Human α -Thrombin	pH 8.4, 37°C
Catalytic Rate Constant (kcat)	~124 s ⁻¹	Human α -Thrombin	pH 8.4, 37°C
Optimal pH	8.2 - 8.4	-	-
Wavelength for Detection	405 nm	-	-

Note: Kinetic constants can vary depending on the specific assay conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

Materials and Reagents

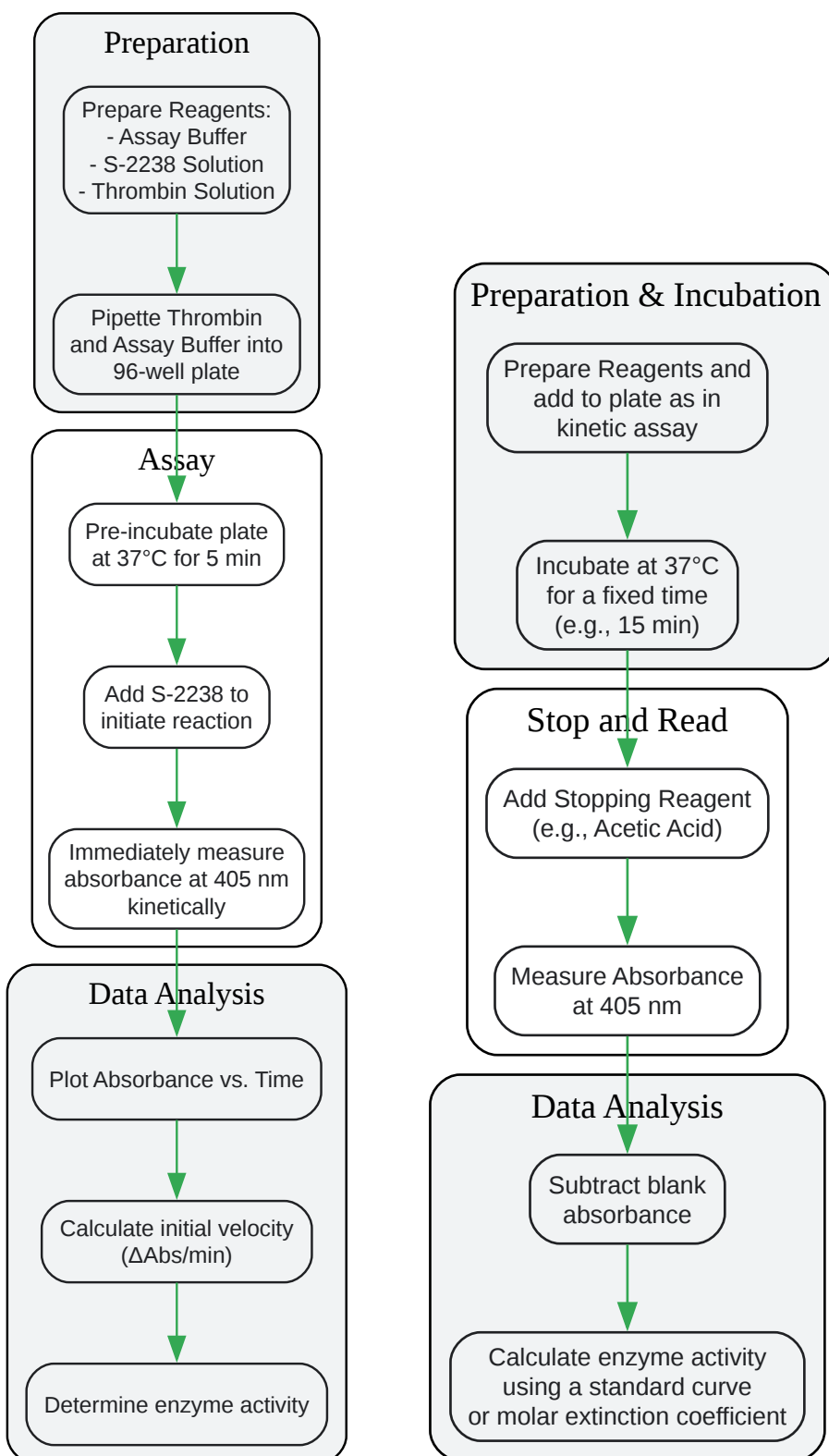
- Chromogenic Substrate S-2238: (H-D-Phe-Pip-Arg-pNA·2HCl)
- Serine Protease: e.g., Purified human α -thrombin
- Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl and 0.1% (w/v) polyethylene glycol (PEG) 6000.
- Substrate Solvent: Sterile, deionized water or DMSO.
- Stopping Reagent (optional): 50% (v/v) Acetic Acid.
- Microplate Reader: Capable of measuring absorbance at 405 nm.
- 96-well Microplates: Clear, flat-bottom.
- Incubator: Set to 37°C.

Preparation of Reagents

- Assay Buffer: Prepare a 0.05 M Tris-HCl solution, adjust the pH to 8.3 with HCl, and add NaCl to a final concentration of 0.15 M and PEG 6000 to 0.1%.
- S-2238 Stock Solution (1 mM): Dissolve the appropriate amount of S-2238 in sterile, deionized water or DMSO to make a 1 mM stock solution. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- Thrombin Stock Solution: Reconstitute purified thrombin in a suitable buffer (e.g., 50 mM sodium citrate, 0.2 M NaCl, pH 6.5) to a known concentration. Store in aliquots at -80°C.
- Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution to the desired concentrations using the Assay Buffer. Keep on ice.

Experimental Workflow: Kinetic Assay

This protocol is for a kinetic assay where the rate of pNA formation is monitored over time.



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